molecular formula C10H9BrS B13590548 3-(2-bromoethyl)Benzo[b]thiophene

3-(2-bromoethyl)Benzo[b]thiophene

Cat. No.: B13590548
M. Wt: 241.15 g/mol
InChI Key: TUWIOTIKKAATAM-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)Benzo[b]thiophene is a chemical compound that belongs to the class of benzothiophenes, which are aromatic heterocyclic compounds containing a thiophene ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromoethyl)Benzo[b]thiophene typically involves the bromination of benzo[b]thiophene followed by the introduction of an ethyl group. One common method is the reaction of benzo[b]thiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator to form 3-bromobenzo[b]thiophene. This intermediate is then reacted with ethyl magnesium bromide (Grignard reagent) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethyl)Benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)Benzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 3-(2-Bromoethyl)Benzo[b]thiophene is unique due to the presence of both the bromo and ethyl groups, which confer distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C10H9BrS

Molecular Weight

241.15 g/mol

IUPAC Name

3-(2-bromoethyl)-1-benzothiophene

InChI

InChI=1S/C10H9BrS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2

InChI Key

TUWIOTIKKAATAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCBr

Origin of Product

United States

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